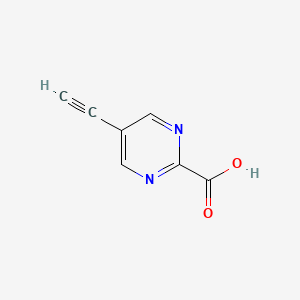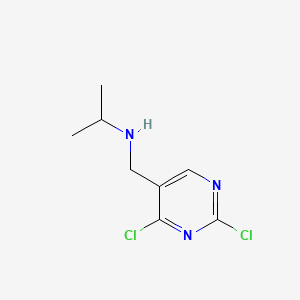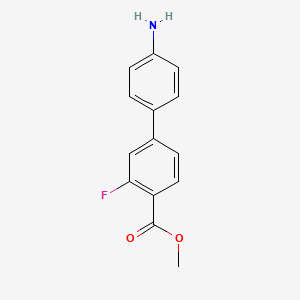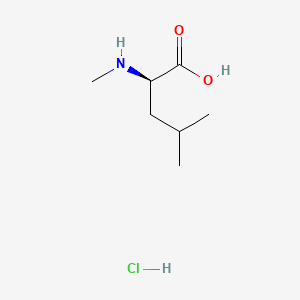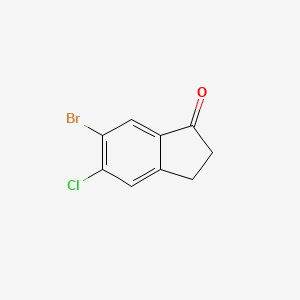
6-Bromo-5-chloro-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-5-chloro-1-indanone” is a compound that belongs to the 1-indanone derivatives . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 1-indanones, including “this compound”, has been extensively studied. More than 100 synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials, have been performed .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6BrClO . The average mass is 245.500 Da and the monoisotopic mass is 243.929047 Da .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow crystalline powder or needles. Its density is 1.608g/cm3, melting point is 111-115°C, boiling point is 291.6°C at 760mmHg, flash point is 111.6°C, refractive index is 1.6231, and vapor pressure is 0.002mmHg at 25°C .
科学的研究の応用
Synthesis and Biological Activity
6-Bromo-5-chloro-1-indanone is a derivative of 1-indanone, a compound with a wide range of biological activities. The synthesis of 1-indanones and their derivatives has been extensively studied due to their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. These compounds have also shown efficacy in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides. The preparation methods of 1-indanones involve starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Environmental Implications of Halogenated Compounds
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveals that these compounds occur as trace contaminants in brominated flame retardants and are produced during combustion. They exhibit toxicities similar to their chlorinated counterparts, affecting hepatic, dermal, and gastrointestinal health. The study emphasizes the need for further research to assess the potential risk of these chemicals, highlighting the concern for human and wildlife exposure due to the use of brominated flame retardants (Mennear & Lee, 1994).
Advances in Halogen Solid-State NMR Spectroscopy
Recent advances in solid-state nuclear magnetic resonance (SSNMR) spectroscopy of halogens (chlorine, bromine, iodine) have opened new avenues for the study of halogen-bonded adducts, pharmaceutical polymorphs, inorganic compounds, supported catalysts, and more. This development is crucial for understanding the chemical properties of halogenated compounds, including this compound, in various applications ranging from material science to pharmaceuticals (Szell & Bryce, 2020).
Electrochemical Processes and Water Treatment
Electrochemical processes are pivotal in treating contaminated water, with a focus on removing organic and inorganic pollutants. The performance of these treatments can be significantly affected by the presence of halides like chloride and bromide, leading to the formation of toxic byproducts such as chlorate and brominated organics. Understanding these processes is essential for developing effective water treatment solutions that minimize health risks and environmental impact (Radjenovic & Sedlak, 2015).
Safety and Hazards
将来の方向性
“6-Bromo-5-chloro-1-indanone” and other halogen-containing drugs have emerged in recent years. In 2021, 14 new chemical entities were approved by the FDA for clinical use . These data highlight the emergent role of halogens, particularly fluorine and chlorine, in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine, and inflammatory diseases such as vasculitis .
作用機序
Target of Action
It’s known that 1-indanone derivatives have been widely used in medicine and have shown biological activity . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and more .
Mode of Action
It’s known that 1-indanone derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological activity.
Biochemical Pathways
1-indanone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . These compounds can influence the function of key enzymes, receptors, and other proteins, thereby altering the biochemical pathways in which these targets are involved.
Result of Action
It’s known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular function and biochemistry.
特性
IUPAC Name |
6-bromo-5-chloro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXCLAYHZBRJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

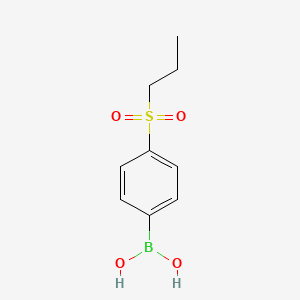



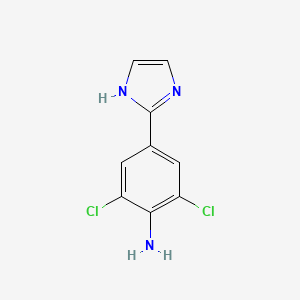
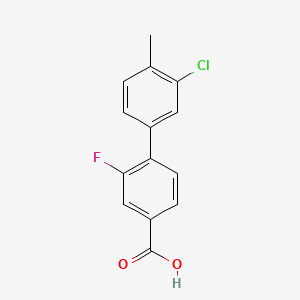
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

